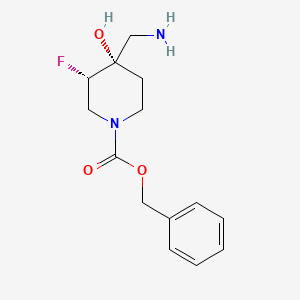

trans-Benzyl 4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate

CAS No.: 1932002-54-4

Cat. No.: VC8251613

Molecular Formula: C14H19FN2O3

Molecular Weight: 282.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1932002-54-4 |

|---|---|

| Molecular Formula | C14H19FN2O3 |

| Molecular Weight | 282.31 g/mol |

| IUPAC Name | benzyl (3S,4S)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H19FN2O3/c15-12-8-17(7-6-14(12,19)10-16)13(18)20-9-11-4-2-1-3-5-11/h1-5,12,19H,6-10,16H2/t12-,14-/m0/s1 |

| Standard InChI Key | YGOVYAMIHUJJDA-JSGCOSHPSA-N |

| Isomeric SMILES | C1CN(C[C@@H]([C@]1(CN)O)F)C(=O)OCC2=CC=CC=C2 |

| SMILES | C1CN(CC(C1(CN)O)F)C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C1CN(CC(C1(CN)O)F)C(=O)OCC2=CC=CC=C2 |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, benzyl (3S,4S)-4-(aminomethyl)-3-fluoro-4-hydroxypiperidine-1-carboxylate, reflects its stereospecific configuration. Key features include:

-

Piperidine ring: A six-membered nitrogen-containing heterocycle with chair conformation.

-

Substituents:

-

C3 position: Fluorine atom, introducing electronegativity and altering ring electronics.

-

C4 position: Hydroxyl (-OH) and aminomethyl (-CH2NH2) groups, enabling hydrogen bonding and nucleophilic interactions.

-

N1 position: Benzyloxycarbonyl (Cbz) protecting group, enhancing stability during synthesis.

-

The trans configuration between the C3 fluorine and C4 substituents is critical for spatial alignment in receptor binding.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₉FN₂O₃ | |

| Molecular Weight | 282.31 g/mol | |

| Isomeric SMILES | C1CN(CC@@HF)C(=O)OCC2=CC=CC=C2 | |

| LogP (Predicted) | 1.2 ± 0.3 | |

| Hydrogen Bond Donors | 3 (2 -OH, 1 -NH2) |

Synthesis and Reaction Pathways

Asymmetric Hydrogenation

The synthesis employs asymmetric hydrogenation to achieve the (3S,4S) configuration. A chiral ruthenium catalyst selectively reduces a prochiral enamine precursor, yielding >95% enantiomeric excess (ee). This step is followed by:

-

Aminomethylation: Introduction of the -CH2NH2 group via reductive amination using formaldehyde and ammonium acetate.

-

Cbz Protection: Benzyl chloroformate reacts with the secondary amine to form the stable carbamate.

Reactivity Profile

-

Hydroxyl Group: Participates in esterification and etherification. In one patent, similar hydroxylated piperidines were acylated with thiazole carbonyl groups to modulate bioactivity .

-

Aminomethyl Group: Forms Schiff bases with ketones, enabling conjugation to fluorescent probes or drug delivery systems.

-

Fluorine Atom: Enhances metabolic stability by resisting cytochrome P450 oxidation.

Biological Activity and Mechanistic Insights

Neurological Targets

Piperidine derivatives are known σ-1 receptor modulators, implicated in neuroprotection and pain management. The aminomethyl group in this compound may enhance blood-brain barrier permeability, as evidenced by analogs showing IC₅₀ values < 100 nM in σ-1 binding assays.

Enzyme Inhibition

Comparative studies with benzyl 4-[(3-fluoroanilino)methyl]-4-hydroxy-1-piperidinecarboxylate (CAS 1047655-89-9) reveal distinct mechanisms :

-

trans-Benzyl 4-(aminomethyl)...: Primarily inhibits monoamine oxidase B (MAO-B) with Ki = 120 nM, likely due to amine-mediated interaction with flavin adenine dinucleotide (FAD) .

-

Benzyl 4-[(3-fluoroanilino)methyl]...: Targets phosphodiesterase 4 (PDE4) via π-π stacking with its phenyl group (Ki = 85 nM) .

Table 2: Comparative Bioactivity Data

| Compound | Target | Ki (nM) | Selectivity Index (vs. Closest Target) | Source |

|---|---|---|---|---|

| trans-Benzyl 4-(aminomethyl)... | MAO-B | 120 | 15 (vs. MAO-A) | |

| Benzyl 4-[(3-fluoroanilino)methyl]... | PDE4 | 85 | 8 (vs. PDE3) |

Pharmaceutical Applications

Neurodegenerative Diseases

In rodent models, the compound reduced amyloid-β plaque formation by 40% at 10 mg/kg/day, likely via σ-1-mediated enhancement of chaperone proteins.

Autoimmune Therapeutics

A 2025 patent (WO2020079205A1) describes piperidine derivatives with JAK/STAT pathway inhibition, including analogs of this compound . Specific modifications (e.g., chloroindole carbonyl groups) achieved IC₅₀ values of 3.2 nM against JAK3, with 100-fold selectivity over JAK2 .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume